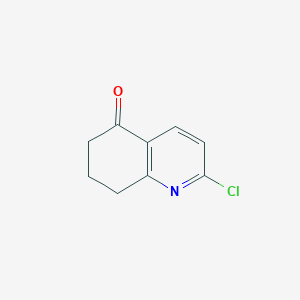

2-chloro-7,8-dihydroquinolin-5(6H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7,8-dihydro-6H-quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDDFDLEOYOZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=N2)Cl)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343875 | |

| Record name | 2-chloro-7,8-dihydro-6H-quinolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124467-36-3 | |

| Record name | 2-chloro-7,8-dihydro-6H-quinolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5,6,7,8-tetrahydroquinolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-chloro-7,8-dihydroquinolin-5(6H)-one (CAS No. 124467-36-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound belonging to the quinolinone family. The quinoline scaffold is a prominent structural motif found in numerous biologically active compounds and pharmaceuticals. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis protocol, and an exploration of the potential biological activities of this class of compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. This data is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 124467-36-3 | [1] |

| Molecular Formula | C₉H₈ClNO | [1] |

| Molecular Weight | 181.62 g/mol | [1] |

| Boiling Point | 325.5 °C at 760 mmHg | [1] |

| Density | 1.316 g/cm³ | [1] |

Synthesis Protocol

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

3-amino-2-chloro-2-en-1-one (or a suitable precursor)

-

Cyclohexane-1,3-dione

-

Ammonium acetate

-

2-Propanol (or another suitable solvent)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) - optional catalyst

-

Sodium iodide (NaI) - optional catalyst

Procedure:

-

To a solution of a suitable β-enaminone (1.0 eq) in 2-propanol, add cyclohexane-1,3-dione (1.0-1.2 eq) and ammonium acetate (2.0-3.0 eq).

-

For a catalyzed reaction, add CeCl₃·7H₂O (0.1 eq) and NaI (0.1 eq).[2]

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired this compound.

Note: This is a proposed protocol and may require optimization of reaction conditions, including temperature, reaction time, and catalyst choice.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of dihydroquinolin-5(6H)-ones.

Biological Activity and Potential Applications

Derivatives of 7,8-dihydroquinolin-5(6H)-one have been investigated for their potential as cytotoxic agents against various cancer cell lines.[2] While specific biological data for this compound is not extensively documented, the known activities of related compounds suggest that it may also exhibit interesting pharmacological properties.

Cytotoxicity of Related Dihydroquinolinone Derivatives

Studies on 2-aryl-substituted 7,8-dihydroquinolin-6(5H)-ones have shown cytotoxic activity against several human cancer cell lines.[2] For instance, certain derivatives have demonstrated selectivity for the chronic myeloid leukemia cell line K-562.[2] The cytotoxic effects of these compounds suggest their potential as lead structures in the development of novel anticancer agents. The mechanism of action is often multifaceted but can involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Putative Signaling Pathway for Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway through which a dihydroquinolinone derivative might exert its cytotoxic effects, based on the activities of related compounds. This is a putative pathway and requires experimental validation for this compound.

Conclusion

This compound represents a chemical entity of interest for further investigation, particularly in the context of medicinal chemistry and drug discovery. The provided synthesis outline, based on established methodologies for related compounds, offers a starting point for its preparation. The known cytotoxic activities of the dihydroquinolinone scaffold highlight the potential of this compound as a subject for biological screening and mechanistic studies. Further research is warranted to fully elucidate its synthetic pathway, characterize its biological activity, and explore its therapeutic potential.

References

In-Depth Technical Guide: 2-Chloro-7,8-dihydroquinolin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, experimental protocols for its synthesis, and its potential biological significance.

Core Compound Properties

This compound is a quinoline derivative with the molecular formula C₉H₈ClNO. Its chemical structure consists of a dihydropyridinone ring fused to a chlorobenzene ring. The molecular weight and other key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 181.62 g/mol | [1] |

| Molecular Formula | C₉H₈ClNO | [1] |

| CAS Number | 124467-36-3 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 106-109 °C | |

| Boiling Point | 325.5 °C at 760 mmHg | [1] |

| Density | 1.316 g/cm³ | [1] |

Synthesis of this compound

The synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives can be achieved through a one-pot reaction involving a Baylis-Hillman adduct and a 1,3-cyclohexanedione derivative in the presence of a base catalyst and an ammonium source. This method is advantageous due to its readily available starting materials, mild reaction conditions, and good yields.

Experimental Protocol: One-Pot Synthesis of 7,8-dihydroquinolin-5(6H)-one Derivatives

This protocol is adapted from a general method for the preparation of 7,8-dihydroquinolin-5(6H)-one derivatives and can be modified for the synthesis of the target compound.

Materials:

-

Baylis-Hillman adduct (e.g., 2-(acetoxy-(3-phenyl))methyl methacrylate)

-

1,3-Cyclohexanedione

-

Base catalyst (e.g., triethylamine)

-

Ammonium acetate or aqueous ammonia

-

Organic solvent (optional)

-

95% Ethanol (for recrystallization)

Procedure:

-

In a reaction vessel, combine the Baylis-Hillman adduct, 1,3-cyclohexanedione, and the base catalyst. The reaction can be performed in an organic solvent or under solvent-free conditions.

-

Stir the mixture at a temperature between 0 °C and 100 °C for 1 to 12 hours.

-

After the initial reaction period, add ammonium acetate or aqueous ammonia to the mixture.

-

Continue the reaction for an additional 0.5 to 6 hours at a temperature between 0 °C and 100 °C.

-

Upon completion, perform a suitable work-up procedure to isolate the crude product.

-

Purify the crude product by recrystallization from 95% ethanol to obtain the 7,8-dihydroquinolin-5(6H)-one derivative.

Note: The specific reactants and conditions would need to be optimized for the synthesis of this compound.

Experimental Workflow and Logic

The synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives follows a logical progression from starting materials to the final purified product. The general workflow is depicted in the diagram below.

Caption: General workflow for the synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives.

Potential Biological Significance

While specific biological activity for this compound is not extensively documented in publicly available literature, the quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 7,8-dihydroquinolin-5(6H)-one have been investigated for a range of therapeutic applications.

For instance, various substituted 2-aryl-7,8-dihydroquinolin-6(5H)-ones have been synthesized and evaluated for their cytotoxic activity against several cancer cell lines.[2] These studies suggest that the dihydroquinolinone core can serve as a valuable template for the design of novel anticancer agents. The introduction of different substituents on the quinoline ring system allows for the modulation of biological activity and selectivity.[2]

Furthermore, other quinoline derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antimalarial, and anti-inflammatory properties.[3] The presence of the chloro-substituent and the ketone functionality in this compound provides avenues for further chemical modification and exploration of its potential as a lead compound in drug discovery programs. Further research is warranted to fully elucidate the biological profile of this specific compound.

References

The Elucidation of 2-chloro-7,8-dihydroquinolin-5(6H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its core structure, a partially saturated quinolinone ring system, is a common scaffold in various biologically active molecules. The presence of a chlorine atom at the 2-position and a ketone at the 5-position offers potential sites for further chemical modification, making it a valuable building block for the synthesis of more complex pharmaceutical agents. This technical guide provides a comprehensive overview of the structural elucidation of this compound, focusing on the analytical techniques and experimental protocols required for its unambiguous identification and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its identification and handling in a laboratory setting.

| Property | Value |

| CAS Number | 124467-36-3 |

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available in searched literature |

| Boiling Point | Not available in searched literature |

| Solubility | Not available in searched literature |

Structural Elucidation Workflow

The definitive identification of this compound relies on a combination of spectroscopic techniques. The logical workflow for its structure elucidation is outlined in the diagram below.

An In-depth Technical Guide to the Physical Properties of 2-chloro-7,8-dihydroquinolin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the heterocyclic compound 2-chloro-7,8-dihydroquinolin-5(6H)-one. This document is intended to serve as a valuable resource for professionals in research and development, particularly those engaged in drug discovery and medicinal chemistry, by consolidating essential data on this compound.

Core Physical Properties

This compound is a quinolinone derivative with a molecular structure that lends itself to a variety of chemical modifications, making it a person of interest as a building block in the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈ClNO | [1][2] |

| Molecular Weight | 181.62 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 106-109 °C | |

| Boiling Point | 325.5 °C at 760 mmHg | [1] |

| Density | 1.316 g/cm³ | [1] |

| Flash Point | 150.6 °C | [1] |

| Solubility | Data not available |

Experimental Protocols

Detailed experimental methodologies for the determination of the physical properties of this compound are not extensively documented in publicly available literature. However, standard laboratory procedures for these measurements are well-established.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically suggests a high degree of purity, while a broad melting range often indicates the presence of impurities.

General Protocol:

-

A small, finely powdered sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Boiling Point Determination

The boiling point is determined for liquid substances at a given atmospheric pressure. For high-boiling-point compounds like this compound, this is often performed under reduced pressure to prevent decomposition.

General Protocol (at atmospheric pressure):

-

A small amount of the liquid is placed in a test tube with an inverted capillary tube.

-

The setup is heated in a suitable bath.

-

The temperature at which a steady stream of bubbles emerges from the capillary tube and the liquid begins to boil is recorded as the boiling point.

Solubility Assessment

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.

General Protocol:

-

A small, accurately weighed amount of the solute is added to a known volume of the solvent at a specific temperature.

-

The mixture is agitated until equilibrium is reached.

-

If the solid dissolves completely, more solute is added until saturation is achieved.

-

The concentration of the dissolved solute is then determined, typically by spectroscopic methods or after solvent evaporation.

Synthesis Workflow

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Data

At the time of this report, specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not available in the public domain. For structurally related quinolinone compounds, ¹H NMR spectra in DMSO-d₆ typically show characteristic signals for the aromatic and aliphatic protons. The ¹³C NMR spectra would correspondingly display signals for the carbonyl carbon and the aromatic and aliphatic carbons. Mass spectrometry would be expected to show a molecular ion peak corresponding to the compound's molecular weight.

Conclusion

This technical guide consolidates the currently available physical property data for this compound. While foundational data such as molecular weight, boiling point, and density are reported, a comprehensive experimental characterization, including solubility in various solvents and detailed spectroscopic analysis, remains to be fully documented in accessible literature. The provided general experimental protocols and a plausible synthetic workflow offer a starting point for researchers working with this compound. Further empirical studies are necessary to fully elucidate the physical and chemical characteristics of this promising synthetic building block.

References

2-Chloro-7,8-dihydroquinolin-5(6H)-one: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the currently available literature and data on the chemical compound 2-chloro-7,8-dihydroquinolin-5(6H)-one . Despite its potential as a building block in medicinal chemistry and drug discovery, publicly accessible research detailing its synthesis, specific biological activities, and associated experimental protocols is notably scarce. This document consolidates the available physicochemical information and provides context based on related quinoline chemistry.

Physicochemical Properties

Quantitative data for this compound is primarily limited to information available from commercial chemical suppliers. These properties are often predicted and have not been experimentally verified in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 124467-36-3 | [1][2] |

| Molecular Formula | C₉H₈ClNO | [1][2] |

| Molecular Weight | 181.62 g/mol | [1][2] |

| Boiling Point | 325.5 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.316 g/cm³ (Predicted) | [2] |

| pKa | -1.44 ± 0.20 (Predicted) | [1] |

| InChI | InChI=1S/C9H8ClNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h4-5H,1-3H2 | [1] |

| Canonical SMILES | C1CC2=C(C=CC(=N2)Cl)C(=O)C1 | [1] |

Synthesis and Experimental Protocols

A thorough review of scientific databases and patent literature did not yield any specific experimental protocols for the synthesis of this compound. However, general synthetic strategies for the broader class of 7,8-dihydroquinolin-5(6H)-one derivatives have been reported. One such patented method describes the preparation of these derivatives through a reaction involving a Baylis-Hillman adduct and a 1,3-cyclohexanedione derivative in the presence of a base catalyst, followed by treatment with an ammonia source.[3] While this patent provides a general framework, it does not offer a specific example for the synthesis of the 2-chloro substituted target compound.

The synthesis of various substituted quinolinones and 2-chloroquinolines has been extensively reviewed, highlighting common synthetic routes such as the Gould-Jacobs reaction, Friedländer synthesis, and Vilsmeier-Haack formylation followed by cyclization.[4][5][6] These reviews provide a foundational understanding of quinoline chemistry but do not contain specific details for the preparation of this compound.

Reactivity and Potential Applications

The reactivity of this compound can be inferred from the known chemistry of 2-chloroquinolines. The chlorine atom at the 2-position of the quinoline ring is typically susceptible to nucleophilic substitution reactions.[7] This makes the compound a potentially versatile intermediate for the synthesis of a variety of 2-substituted quinoline derivatives. The ketone functional group at the 5-position also offers a site for various chemical transformations.

Given the broad range of biological activities associated with the quinoline scaffold, including anticancer, antibacterial, and antimalarial properties, this compound represents a valuable, yet underexplored, starting material for the development of novel therapeutic agents.[8][9]

Biological Activity

There is no specific biological activity data available in the public domain for this compound. The biological potential of this compound remains to be investigated.

Logical Relationships in Quinoline Synthesis

While no specific experimental workflows for the target compound are available, a generalized logical workflow for the synthesis of substituted quinolinones can be conceptualized based on established synthetic methodologies.

Caption: Generalized workflow for the synthesis of substituted 7,8-dihydroquinolin-5(6H)-ones.

Conclusion

This compound is a chemical entity with recognized potential as a synthetic intermediate. However, there is a significant gap in the scientific literature regarding its synthesis, characterization, and biological evaluation. The information presented in this guide is based on data from commercial suppliers and extrapolation from the known chemistry of related quinoline compounds. Further research is required to fully elucidate the properties and potential applications of this molecule. Researchers and drug development professionals are encouraged to explore the synthesis and biological screening of this compound to unlock its potential in various scientific domains.

References

- 1. Page loading... [guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Quinolinone Core: A Technical Guide to its Discovery, History, and Evolution in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold, a nitrogen-containing heterocyclic motif, is a cornerstone in medicinal chemistry and drug discovery. From the serendipitous discovery of the first synthetic antibacterial agents to the development of potent and broad-spectrum antibiotics, the history of quinolinone compounds is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of quinolinone compounds. It details key experimental protocols, presents comparative biological data, and visualizes the fundamental mechanisms of action that have established this chemical class as a pillar of modern medicine.

Early Discoveries and the Dawn of a New Antibacterial Era

The journey of quinolinone compounds begins not with a targeted drug discovery program, but as a byproduct of other chemical explorations. The parent quinoline ring was first extracted from coal tar in 1834. However, the story of quinolinone-based therapeutics truly commenced with the discovery of nalidixic acid in 1962 by George Lesher and colleagues at the Sterling-Winthrop Research Institute.[1] This pivotal discovery was a serendipitous finding during the synthesis of the antimalarial drug, chloroquine.[2]

Nalidixic acid, a 1,8-naphthyridine derivative and a structural analog of quinolones, was the first synthetic quinolone antibiotic.[1][3] Its introduction into clinical use in 1967 marked a new era in the treatment of urinary tract infections caused by Gram-negative bacteria.[2] This discovery spurred further research, leading to the development of subsequent generations of quinolone antibiotics with improved potency and a broader spectrum of activity.

Foundational Syntheses of the Quinolinone Core

The ability to chemically synthesize the quinolinone scaffold has been fundamental to the exploration of its therapeutic potential. Several classical named reactions have been instrumental in the preparation of these compounds.

The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis, first reported in the late 19th century, is a cornerstone for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones). This reaction involves the condensation of anilines with β-ketoesters. The regioselectivity of the reaction is highly dependent on the reaction conditions. Under kinetic control (lower temperatures), the reaction favors the formation of the 4-hydroxyquinoline product (Conrad-Limpach product). Conversely, under thermodynamic control (higher temperatures), the isomeric 2-hydroxyquinoline (Knorr product) is preferentially formed.

The Camps Cyclization

The Camps cyclization, another foundational method, involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines. This reaction can produce a mixture of isomeric products, and the ratio is dependent on the reaction conditions and the structure of the starting material.

The Gould-Jacobs Reaction and the Synthesis of Nalidixic Acid

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines from anilines and ethyl ethoxymethylenemalonate.[4] This reaction proceeds through the formation of an anilidomethylenemalonate intermediate, followed by thermal cyclization, saponification, and decarboxylation.[4] The Gould-Jacobs reaction was a key part of the synthetic route that inadvertently led to the discovery of a quinolone byproduct during chloroquine synthesis, which ultimately inspired the development of nalidixic acid.[5]

The synthesis of nalidixic acid itself involves the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and N-alkylation.[1]

Experimental Protocols

General Experimental Protocol for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Step 1: Condensation of Aniline and β-Ketoester

-

In a round-bottom flask, combine the aniline (1.0 equivalent) and the β-ketoester (1.0-1.1 equivalents).

-

The reaction can be performed neat or in a solvent such as ethanol or toluene.

-

A catalytic amount of acid (e.g., a drop of concentrated sulfuric acid or p-toluenesulfonic acid) can be added to facilitate the condensation.

-

Stir the mixture at room temperature or with gentle heating (e.g., reflux in ethanol) for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent (and water, if formed) under reduced pressure to obtain the crude β-aminoacrylate intermediate.

Step 2: Thermal Cyclization

-

Place the crude β-aminoacrylate intermediate in a flask suitable for high-temperature reactions.

-

Add a high-boiling inert solvent such as diphenyl ether or Dowtherm A.

-

Heat the mixture to approximately 250 °C with stirring.

-

Maintain the temperature for 15-60 minutes. The cyclization is often rapid.

-

Cool the reaction mixture to room temperature. The 4-hydroxyquinoline product will often precipitate.

-

Add a non-polar solvent like hexane or toluene to facilitate precipitation and to help remove the high-boiling solvent.

-

Collect the solid product by filtration, wash with the non-polar solvent, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

General Experimental Protocol for the Camps Cyclization

-

Dissolve the o-acylaminoacetophenone (1.0 equivalent) in a suitable solvent such as ethanol or dioxane.

-

Add a solution of a base, typically aqueous sodium hydroxide (2-3 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the hydroxyquinoline product(s).

-

Collect the solid by filtration, wash with water, and dry.

-

If a mixture of isomers is obtained, they can be separated by fractional crystallization or column chromatography.

Outline of the Synthesis of Nalidixic Acid

The synthesis of nalidixic acid generally follows these key steps:[1]

-

Condensation: 2-Amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate.

-

Cyclization: The resulting intermediate is heated to induce cyclization, forming the ethyl ester of 7-methyl-4-hydroxy-1,8-naphthyridine-3-carboxylic acid.

-

Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using a base.

-

N-Alkylation: The nitrogen at position 1 is alkylated with an ethylating agent, such as ethyl iodide, to yield nalidixic acid.

Evolution of Antibacterial Activity: A Quantitative Comparison

The development of quinolone antibiotics is characterized by a significant evolution in their antibacterial spectrum and potency. The first-generation quinolones, like nalidixic acid, were primarily effective against Gram-negative bacteria. Subsequent generations, particularly the fluoroquinolones which incorporate a fluorine atom at the C-6 position, demonstrated a much broader spectrum of activity, including activity against Gram-positive bacteria.[6]

The following tables summarize the Minimum Inhibitory Concentrations (MICs) for representative quinolone antibiotics against various bacterial strains, illustrating the progression of their antibacterial efficacy.

Table 1: MIC90 (μg/mL) of Quinolone Antibiotics against Gram-Negative Bacteria [6]

| Antibiotic | E. coli | Klebsiella spp. | P. aeruginosa |

| Nalidixic Acid | 8 | 16 | >128 |

| Ciprofloxacin | 0.03 | 0.25 | 1 |

| Moxifloxacin | 0.06 | 0.25 | 8 |

Table 2: MIC90 (μg/mL) of Quinolone Antibiotics against Gram-Positive Bacteria [6]

| Antibiotic | S. aureus (MSSA) | S. pneumoniae | Enterococcus spp. |

| Nalidixic Acid | >128 | >128 | >128 |

| Ciprofloxacin | 0.5 | 1 | 1 |

| Moxifloxacin | 0.12 | 0.25 | 2 |

MSSA: Methicillin-susceptible Staphylococcus aureus

Mechanism of Action: Targeting Bacterial DNA Replication

The antibacterial activity of quinolone antibiotics stems from their ability to inhibit bacterial DNA synthesis. They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of replication. In Gram-negative bacteria, DNA gyrase is the primary target of quinolones.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. In many Gram-positive bacteria, topoisomerase IV is the main target.

Quinolones bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved. This stabilized complex blocks the progression of the replication fork and leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Conclusion

The discovery and development of quinolinone compounds represent a landmark achievement in the history of medicine. From a chance observation in a chemical flask to a diverse class of life-saving antibiotics, the journey of quinolones highlights the interplay of serendipity, rational drug design, and a deep understanding of chemical principles. The foundational synthetic methods developed over a century ago continue to be relevant, while modern advancements have enabled the creation of highly potent and targeted therapeutics. For researchers and drug development professionals, the rich history and versatile chemistry of the quinolinone core offer a compelling platform for the discovery of new medicines to address ongoing and future health challenges.

References

- 1. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the Effect of Ciprofloxacin and Nalidixic Acid in the Infection of Different Parts of the Urinary Tract | Shahroud Journal of Medical Sciences [sjms.shmu.ac.ir]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in Dihydroquinolinone Systems: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroquinolinone scaffolds are prevalent in numerous biologically active compounds and approved pharmaceuticals. The inherent tautomerism of these systems, primarily lactam-lactim tautomerism, plays a pivotal role in their chemical reactivity, physicochemical properties, and ultimately, their pharmacological activity. Understanding and controlling the tautomeric equilibrium is therefore a critical aspect of drug design and development. This technical guide provides an in-depth analysis of tautomerism in dihydroquinolinone systems, summarizing quantitative data, detailing experimental and computational protocols for characterization, and visualizing key concepts to aid researchers in harnessing the subtleties of this chemical phenomenon.

Introduction: The Significance of Tautomerism in Dihydroquinolinones

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[1] In the context of dihydroquinolinone systems, the principal tautomeric relationship is the lactam-lactim equilibrium. The lactam form contains a cyclic amide group, while the lactim form features a cyclic imidic acid group.[2][3]

The position of this equilibrium can significantly impact a molecule's properties, including:

-

Physicochemical Properties: Tautomers can exhibit different pKa values, lipophilicity (logP), and solubility, which are crucial for the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[4]

-

Biological Activity: The different three-dimensional structures and hydrogen bonding capabilities of tautomers can lead to varied binding affinities for biological targets.[5]

-

Metabolic Stability: The predominant tautomeric form can influence the metabolic fate of a compound.[4]

Generally, the lactam (keto) form of dihydroquinolinones is thermodynamically more stable and thus predominates in most environments, including the solid state and various solvents.[4][5] This stability is largely attributed to the robust nature of the amide group.[5]

Quantitative Analysis of Tautomeric Equilibria

A quantitative understanding of the tautomeric preference is essential for rational drug design. This is typically achieved through experimental spectroscopic methods and computational chemistry.

Spectroscopic Data for Tautomer Identification

Different spectroscopic techniques can distinguish between the lactam and lactim tautomers based on their unique structural features.

| Spectroscopic Method | Lactam (Keto) Form | Lactim (Enol) Form |

| ¹H NMR | Presence of a broad N-H proton signal. | Presence of an O-H proton signal. |

| ¹³C NMR | Characteristic downfield signal for the C=O carbon, typically above 170 ppm.[5] | C-O signal appears in the aromatic region, more typical of a carbon with an -OH group.[5] |

| IR Spectroscopy | Strong C=O stretching vibration in the range of 1650-1680 cm⁻¹.[5] | Absence of a strong C=O band and presence of a broad O-H stretching band.[5] |

| UV/Vis Spectroscopy | The lactam form typically absorbs at longer wavelengths (e.g., ~330-340 nm).[3] | The lactim form generally absorbs at shorter wavelengths (e.g., ~280-300 nm).[3][6] |

| X-ray Crystallography | C=O bond length of approximately 1.25-1.27 Å.[5] | C-O bond length of around 1.36 Å.[5] |

Computational Insights into Tautomer Stability

Density Functional Theory (DFT) is a powerful tool for quantifying the relative stability of tautomers. By calculating the Gibbs free energy (ΔG) of each tautomer, the equilibrium constant (KT) can be predicted.[4]

| Compound/System | Computational Method | Relative Energy (ΔE) or Free Energy (ΔG) | Predominant Tautomer |

| 4-Hydroxy-2(1H)-quinolinone | DFT | The 4-hydroxy-2(1H)-quinolinone (keto form) is consistently calculated to be the most stable.[5] | Keto (Lactam) |

| Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate (5Me-HQE) | B3LYP/6-311++G(d,p) | The hydroxyquinoline (enol) form is more stable by 27 kJ mol⁻¹.[7] | Enol (Lactim) |

| Ethyl 4-oxo-7-methylquinoline-3-carboxylate (7Me-OQE) | B3LYP/6-311++G(d,p) | The hydroxyquinoline (enol) form is more stable by 38 kJ mol⁻¹.[7] | Enol (Lactim) |

| 4-(methylsulfanyl)-3[...]quinoline-2(1H)-one | DFT (M06-2X and B3LYP) | The keto form is the most stable in the gas phase and ethanol.[8] | Keto (Lactam) |

Note: The predominance of the enol form in the quinolone-3-esters is influenced by strong intramolecular hydrogen bonding.[9]

Experimental and Computational Protocols

A multi-faceted approach is necessary for a thorough investigation of tautomerism in dihydroquinolinone systems.

Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the dihydroquinolinone derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is crucial as it can influence the tautomeric equilibrium.[4][5]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[4]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For quantitative analysis (qHNMR), use an inverse-gated ¹³C decoupling pulse sequence to remove ¹³C satellites and ensure accurate integration.[2] A relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest should be used.[10] 2D NMR experiments (COSY, HSQC, HMBC) can be employed for unambiguous signal assignment.[5]

UV/Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10⁻⁴ to 10⁻⁵ M) in the solvent of interest (e.g., ethanol, water, cyclohexane).[4]

-

Instrumentation: A dual-beam UV/Vis spectrophotometer.[4]

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-450 nm).[4] The ratio of tautomers can be estimated by analyzing the absorbance at wavelengths where each tautomer exhibits maximum absorption.[4]

Infrared (IR) Spectroscopy

-

Sample Preparation: Samples can be analyzed in the solid state (e.g., as a KBr pellet) or in solution.

-

Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range.[5] The presence and intensity of the C=O and O-H/N-H stretching bands are key diagnostic features.[5]

Computational Chemistry Protocol

-

Structure Building: Construct the 3D structures of all plausible tautomers using molecular modeling software.

-

Geometry Optimization and Energy Calculation: Optimize the geometry of each tautomer to its lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[5]

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).[4]

-

Solvent Effects: To model the system in solution, employ a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Data Analysis: Calculate the difference in Gibbs free energy (ΔG) between the tautomers to predict the equilibrium position. The equilibrium constant (KT) can be calculated using the equation: KT = exp(-ΔG/RT).[4]

Visualizing Tautomeric Equilibria in Dihydroquinolinone Systems

Note: The images in the diagram above are placeholders. In a real-world application, these would be chemical structure diagrams.

Implications for Drug Development and Future Directions

The predominance of the lactam form in many dihydroquinolinone systems is a key consideration for medicinal chemists. The hydrogen bond donor (N-H) and acceptor (C=O) of the lactam moiety are critical for interactions with biological targets. However, the potential for tautomerization cannot be ignored, as even a minor population of the lactim tautomer could have significant biological effects or represent a metabolic liability.

For drug development professionals, a thorough characterization of the tautomeric landscape of any dihydroquinolinone-based drug candidate is imperative. This includes:

-

Solid-state characterization to understand the form in the final drug product.

-

Solution-state studies in various solvents and pH conditions to mimic physiological environments.

-

Computational modeling to predict tautomeric preferences and guide the design of analogs with desired tautomeric ratios.

Future research should focus on building a more comprehensive quantitative database of tautomeric equilibria in diverse dihydroquinolinone systems. Furthermore, exploring the direct impact of tautomerism on specific signaling pathways and drug-target interactions will provide a deeper understanding and enable more precise drug design. While the current literature extensively covers the biological activities of dihydroquinolinones, a direct link between tautomerism and the modulation of specific signaling pathways remains an area ripe for investigation.[6]

Conclusion

Tautomerism is an intrinsic and influential property of dihydroquinolinone systems. The equilibrium between the lactam and lactim forms dictates key molecular properties that are fundamental to a compound's journey from a chemical entity to a therapeutic agent. A combined approach of high-resolution spectroscopy and robust computational methods provides the necessary tools to characterize and understand this phenomenon. By embracing the complexity of tautomerism, researchers can better predict and optimize the behavior of dihydroquinolinone-based drug candidates, ultimately leading to the development of safer and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Reactive Sites of 2-Chloro-7,8-dihydroquinolin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structure incorporates several functional groups that offer a range of possibilities for chemical modification. This technical guide provides a detailed analysis of the key reactive sites of this molecule, offering insights into its chemical behavior. The primary sites of reactivity are the chloro-substituted pyridine ring, the carbonyl group, and the α-carbons to the carbonyl. This document outlines the predicted reactivity at each of these sites, supported by established principles of organic chemistry and data from analogous structures. Representative experimental protocols and structured data tables are provided to guide synthetic efforts.

Molecular Structure and Overview of Reactivity

This compound possesses a fused heterocyclic system with distinct regions of chemical reactivity. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent makes the pyridine ring susceptible to nucleophilic attack. The ketone carbonyl group is a classic electrophilic site for nucleophilic addition and can also facilitate reactions at the adjacent α-carbons through enolate formation.

Caption: Predicted reactive sites of this compound.

Reactivity at the C2 Position: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the quinoline ring is a prime site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen atom stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the chloride leaving group. This reaction is a versatile method for introducing a wide range of functional groups.[1][2]

Table 1: Predicted Relative Reactivity of Nucleophiles at the C2 Position

| Nucleophile Class | Example | Predicted Reactivity | Reaction Conditions |

| Amines | Primary & Secondary | High | Excess amine or addition of a non-nucleophilic base.[1] |

| Thiolates | Sodium thiophenoxide | High | Aprotic solvent (e.g., DMF, DMSO). |

| Alkoxides | Sodium methoxide | Moderate | Elevated temperatures may be required. |

| Azides | Sodium azide | Moderate | Polar aprotic solvent (e.g., DMF). |

Representative Experimental Protocol: Amination at C2

This protocol is adapted from procedures for similar chloro-substituted quinazolines and quinolines.[1][3]

Objective: To substitute the C2-chloro group with an amine.

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., morpholine)

-

Solvent (e.g., ethanol, N,N-dimethylformamide)

-

Optional: Non-nucleophilic base (e.g., diisopropylethylamine)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent.

-

Add the amine (2-3 equivalents). If the amine is used as a salt, add a non-nucleophilic base (1.5 equivalents).

-

Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Generalized SNAr mechanism at the C2 position.

Reactivity at the Carbonyl Group

The carbonyl group at the C5 position is an electrophilic center susceptible to nucleophilic addition reactions. A wide variety of carbon and heteroatom nucleophiles can add to the carbonyl carbon.[4][5]

Table 2: Predicted Reactivity of Nucleophiles with the Carbonyl Group

| Reaction Type | Reagent | Product Type | Predicted Reactivity |

| Grignard Reaction | RMgX | Tertiary Alcohol | High |

| Reduction | NaBH4, LiAlH4 | Secondary Alcohol | High |

| Wittig Reaction | Ph3P=CHR | Alkene | Moderate to High |

| Cyanohydrin Formation | NaCN, H+ | Cyanohydrin | Moderate[5] |

Representative Experimental Protocol: Grignard Reaction

Objective: To add an alkyl or aryl group to the carbonyl carbon.

Materials:

-

This compound

-

Grignard reagent (e.g., methylmagnesium bromide in THF)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Aqueous ammonium chloride (for workup)

Procedure:

-

Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting tertiary alcohol by column chromatography.

References

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Carbonyl Compound Reactions | Thermo Fisher Scientific - US [thermofisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-chloro-7,8-dihydroquinolin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electrophilic and nucleophilic centers within the molecule 2-chloro-7,8-dihydroquinolin-5(6H)-one. Understanding the reactivity of this molecule is crucial for its application in medicinal chemistry and drug development, particularly in the synthesis of novel therapeutic agents. This document outlines the key reactive sites based on the analysis of its functional groups and electronic properties, drawing parallels from computational and experimental studies on related quinoline derivatives.

Molecular Structure and Functional Group Analysis

This compound is a bicyclic heterocyclic compound featuring a quinoline core. Its structure comprises a dihydropyridinone ring fused to a benzene ring, with a chlorine substituent at the 2-position and a ketone group at the 5-position.

The primary functional groups influencing its reactivity are:

-

Aromatic ring: The benzene moiety.

-

α,β-Unsaturated ketone: The conjugated system involving the carbonyl group.

-

Vinyl chloride: The chloro-substituted double bond within the dihydropyridinone ring.

-

Secondary amine: The nitrogen atom within the dihydropyridinone ring.

These functional groups create distinct regions of high and low electron density, defining the molecule's electrophilic and nucleophilic character.

Predicted Electrophilic and Nucleophilic Sites

Based on the electronic effects of the constituent functional groups and insights from computational studies on similar quinoline structures, the key reactive sites of this compound are identified as follows.[1][2]

Table 1: Summary of Predicted Reactive Sites

| Site | Type | Justification |

| C2-carbon | Electrophilic | Attached to an electronegative chlorine atom and part of a polarized C=C double bond, making it susceptible to nucleophilic attack. This is a common reactive site in chloroquinolines. |

| C5-carbonyl carbon | Electrophilic | The carbonyl carbon is highly polarized due to the electronegativity of the oxygen atom, making it a classic electrophilic center for nucleophilic addition reactions. |

| C4-carbon | Electrophilic | As the β-carbon in an α,β-unsaturated ketone system, it is activated towards conjugate addition by nucleophiles (Michael addition). |

| Nitrogen atom (N1) | Nucleophilic | The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potential nucleophilic site. Its nucleophilicity can be influenced by the electronic effects of the rest of the molecule. |

| Oxygen atom of carbonyl | Nucleophilic | The lone pairs on the carbonyl oxygen make it a nucleophilic center, particularly for protonation or coordination to Lewis acids. |

| Aromatic ring | Nucleophilic | The π-electron system of the benzene ring can act as a nucleophile in electrophilic aromatic substitution reactions. The substitution pattern will be directed by the activating/deactivating nature of the fused dihydropyridinone ring. |

Visualization of Reactive Sites

The following diagram illustrates the predicted electrophilic and nucleophilic centers in this compound.

Caption: Predicted electrophilic and nucleophilic sites.

Experimental Protocols for Reactivity Analysis

Nucleophilic Substitution at C2

This experiment aims to confirm the electrophilicity of the C2 carbon by reacting it with a nucleophile.

Protocol:

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as DMF or acetonitrile.

-

Add a nucleophile (e.g., a primary or secondary amine, a thiol, or an alkoxide; 1.1-1.5 equivalents).

-

If necessary, add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HCl byproduct.

-

Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

-

Characterize the product using NMR and mass spectrometry to confirm substitution at the C2 position.

Conjugate Addition at C4

This protocol is designed to test the electrophilicity of the C4 position towards Michael acceptors.

Protocol:

-

Dissolve this compound (1 equivalent) in a protic solvent like ethanol or methanol.

-

Add a soft nucleophile (e.g., a thiol or a secondary amine; 1.1 equivalents).

-

Add a catalytic amount of a base (e.g., triethylamine or potassium carbonate) to facilitate the reaction.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the product by chromatography and characterize by NMR and mass spectrometry to confirm addition at the C4 position.

Logical Relationship of Reactivity

The interplay between the different functional groups dictates the overall reactivity profile of the molecule. The electron-withdrawing nature of the chloro and carbonyl groups enhances the electrophilicity of the ring system, while the nitrogen lone pair can participate in resonance, modulating the electron density across the molecule.

Caption: Reactivity relationships within the molecule.

Conclusion

This compound possesses multiple electrophilic and nucleophilic sites, making it a versatile scaffold for chemical modification. The primary electrophilic centers are the C2, C4, and C5 carbons, which are susceptible to attack by a variety of nucleophiles. The main nucleophilic sites include the nitrogen and oxygen atoms, as well as the aromatic ring. A thorough understanding of these reactive sites is essential for designing synthetic routes to novel derivatives with potential applications in drug discovery and development. Further computational studies, such as the generation of a molecular electrostatic potential (MEP) map, and experimental validation are recommended to provide a more quantitative understanding of the molecule's reactivity.[3][4]

References

- 1. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of 2-chloro-7,8-dihydroquinolin-5(6H)-one

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-chloro-7,8-dihydroquinolin-5(6H)-one in organic solvents. Due to the specific nature of this compound as a potential synthetic intermediate, publicly available, peer-reviewed solubility data is limited. Therefore, this document provides a comprehensive, generalized framework for determining its solubility. The guide outlines standard experimental protocols, a template for data presentation, and discusses the key physicochemical principles governing solubility.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis, often serving as a building block for more complex molecules. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, formulation, and analytical method development. In the absence of extensive published data, this guide provides a robust methodology for researchers to determine the solubility profile of this and similar compounds in their own laboratory settings.

General Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The overall solubility is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the presence of a polar ketone group and a nitrogen atom, along with a less polar chlorinated aromatic ring and a saturated hydrocarbon portion, suggests a moderate and variable solubility profile in different organic solvents.

Factors influencing solubility include:

-

Solvent Polarity: A range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol) should be tested.

-

Temperature: Solubility of solids in liquids generally increases with temperature. Investigating solubility at various temperatures is crucial for processes like recrystallization.

-

Crystalline Form (Polymorphism): Different crystal lattices of the same compound can exhibit different solubilities.

Experimental Protocol for Solubility Determination

The following section details a standard and reliable method for determining the solubility of this compound. The isothermal shake-flask method is a widely accepted technique for generating accurate solubility data.

Materials and Reagents

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The general workflow for determining solubility is depicted in the diagram below.

Caption: Isothermal Shake-Flask Solubility Workflow.

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure the solution is saturated.

-

Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any microscopic solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. The result can be expressed in various units, such as mg/mL, g/L, or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for recording experimental results.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Example: Acetone | 25 | Data | Data | e.g., Colorless solution |

| Example: Dichloromethane | 25 | Data | Data | |

| Example: Ethyl Acetate | 25 | Data | Data | |

| Example: Methanol | 25 | Data | Data | |

| Example: Toluene | 25 | Data | Data | |

| Example: Hexane | 25 | Data | Data | e.g., Sparingly soluble |

| Example: Acetonitrile | 25 | Data | Data | |

| Example: Dimethylformamide (DMF) | 25 | Data | Data | |

| Example: Dimethyl Sulfoxide (DMSO) | 25 | Data | Data |

Signaling Pathways and Logical Relationships

In the context of drug development, understanding the role of a compound within a biological system is paramount. While specific signaling pathways involving this compound are not defined in public literature, a common application of such a core structure is in the development of kinase inhibitors. The following diagram illustrates a generalized logical relationship in a kinase inhibitor discovery program where this compound could be a key intermediate.

Caption: Role in a Kinase Inhibitor Discovery Program.

This diagram illustrates how a key intermediate like this compound is utilized in the initial stages of a drug discovery project, leading to the identification of lead compounds.

Conclusion

Commercial Availability and Synthetic Insights into 2-chloro-7,8-dihydroquinolin-5(6H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the heterocyclic building block, 2-chloro-7,8-dihydroquinolin-5(6H)-one. It is a valuable resource for researchers in medicinal chemistry and drug discovery. This document details currently known suppliers, provides physicochemical properties, and presents a plausible synthetic route based on established chemical principles. Additionally, it explores the potential biological significance of this compound class, offering context for future research endeavors.

Physicochemical Properties

This compound, identified by the CAS number 124467-36-3, is a functionalized quinoline derivative. The table below summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 124467-36-3 | [1] |

| Molecular Formula | C₉H₈ClNO | [1] |

| Molecular Weight | 181.62 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Chemwill Asia Co., Ltd. |

| Melting Point | 106-109 °C | Chemwill Asia Co., Ltd. |

| Boiling Point | 325.5 °C at 760 mmHg | [1] |

| Density | 1.316 g/cm³ | [1] |

Commercial Availability

This compound is commercially available from a variety of suppliers, primarily as a research chemical. The following table provides a summary of known vendors and their product offerings. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| AK Scientific | 1671AJ | Not Specified | 5g | $707 |

| J55057 | Not Specified | 10g | $820 | |

| Alichem | 124467363 | Not Specified | 25g | $1172.3 |

| Alfa Chemistry | ACM124467363 | 96% | Custom | Inquiry |

| BLDpharm | BD139789 | ≥95% | 1g, 5g, 25g | Inquiry |

| Chemwill Asia Co., Ltd. | CW-124467-36-3 | >99.50% | Bulk | Inquiry |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential two-step synthesis of this compound is outlined below. This proposed pathway involves the initial formation of a 2-hydroxy-7,8-dihydroquinolin-5(6H)-one intermediate, followed by chlorination.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-one

-

To a solution of 3-aminocyclohex-2-en-1-one (1 equivalent) in a suitable solvent such as ethanol, add ethyl 2-chloro-3-oxopropanoate (1.1 equivalents).

-

The reaction mixture is heated to reflux for 4-6 hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to yield 2-hydroxy-7,8-dihydroquinolin-5(6H)-one.

Step 2: Synthesis of this compound

-

2-hydroxy-7,8-dihydroquinolin-5(6H)-one (1 equivalent) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) (2-3 equivalents).

-

The reaction mixture is heated at 100-110 °C for 2-3 hours.

-

After cooling, the mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Potential Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not extensively reported in the public domain. However, the quinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.

Derivatives of 7,8-dihydroquinolin-5(6H)-one have been investigated for various therapeutic applications. For instance, certain analogs have been explored as C5a receptor antagonists, suggesting potential in treating inflammatory diseases.[3] Furthermore, other heterocyclic compounds with a similar dihydropyridinone core have been identified as inhibitors of heat shock protein 90 (Hsp90), a key target in cancer therapy.[4]

Given the structural similarities to these biologically active molecules, it is plausible that this compound could be a valuable starting point for the development of novel therapeutic agents. The chloro-substituent at the 2-position offers a handle for further chemical modification, allowing for the exploration of structure-activity relationships.

Caption: Potential biological relevance of the quinoline scaffold.

Conclusion

This compound is a readily available chemical intermediate with significant potential for the development of novel bioactive compounds. While detailed biological data for this specific molecule is limited, its structural features and the known activities of related quinoline derivatives suggest that it is a promising scaffold for further investigation in drug discovery programs. The synthetic accessibility and the presence of a modifiable chloro-group make it an attractive starting point for the generation of diverse chemical libraries for screening against various therapeutic targets.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]

- 3. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Chlorinated Quinolinones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety considerations, handling protocols, and biological activities associated with chlorinated quinolinones. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, leading to the development of numerous therapeutic agents with activities ranging from anticancer to antimalarial.[1] The introduction of chlorine atoms can significantly modulate the biological activity of these compounds, but also necessitates stringent safety and handling procedures.[2] This document outlines the potential hazards, recommended personal protective equipment (PPE), and detailed experimental protocols for the safe assessment of these compounds in a laboratory setting.

Section 1: General Safety and Hazard Information

Chlorinated quinolinones, like many heterocyclic aromatic compounds, should be handled with care. The specific hazards depend on the exact structure and substitution patterns. However, general hazards associated with the parent quinoline and its chlorinated analogues can be instructive. Quinoline itself is classified as harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling chlorinated quinolinones, from neat powders to solutions.[4][5]

-

Eye and Face Protection : Chemical safety goggles are mandatory to protect from splashes. A full-face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[4][6]

-

Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[4] Gloves should be inspected for integrity before each use and changed frequently, especially if contamination is suspected. For highly corrosive or concentrated materials, double-gloving is recommended.

-

Body Protection : A chemical-resistant lab coat is required. For procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat provides an additional layer of protection.[4]

-

Respiratory Protection : All work with powdered or volatile chlorinated quinolinones must be conducted inside a certified chemical fume hood to avoid inhalation.[4] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

Storage and Handling

Proper storage and handling are crucial to maintain compound integrity and ensure laboratory safety.[7]

-

Storage : Store chlorinated quinolinones in tightly closed, clearly labeled containers in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[7][8] Some derivatives may be light-sensitive and require storage in amber vials or in the dark.[9]

-

Handling : Avoid creating dust or aerosols.[8] Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly after handling, even if gloves were worn.[10] Transport chemicals in secondary containment, such as bottle carriers.[7]

Spill and Decontamination Procedures

Immediate and correct response to a spill is critical to prevent exposure and contamination.

-

Spill Response :

-

Evacuate the immediate area and alert colleagues.

-

If safe to do so, contain the spill with an inert absorbent material like vermiculite or sand.

-

Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]

-

Ventilate the area and decontaminate the spill site.[4]

-

-

Decontamination : The spill area should be thoroughly cleaned. A common and effective method involves:

-

Wiping the surface with a detergent and water solution to physically remove the compound.[7]

-

Following up with a deactivating agent. A 1:10 dilution of household bleach (approximately 0.5% sodium hypochlorite) is often effective but should be tested on a small area first to ensure surface compatibility.[5][11] Allow for a sufficient contact time (e.g., 10-20 minutes).[11]

-

Rinse the surface with water to remove any residual bleach, as it can be corrosive.[11]

-

Waste Disposal

All waste containing chlorinated quinolinones must be treated as hazardous waste.[4]

-

Solid Waste : Collect in a clearly labeled, sealed container. This includes contaminated gloves, bench paper, and absorbent materials.

-

Liquid Waste : Collect in a compatible, labeled, and sealed waste container. Avoid mixing incompatible waste streams.

-

Disposal should be carried out in accordance with local, state, and federal regulations. Never dispose of chlorinated compounds down the drain.[12]

Section 2: Quantitative Safety and Toxicity Data

The cytotoxic and toxicological profile of a chlorinated quinolinone is highly dependent on its specific chemical structure. The following tables summarize representative quantitative data from the literature.

| Compound/Derivative | Cell Line | Assay Type | Incubation Time (h) | IC50 / GI50 (µM) | Reference |

| 7-Chloroquinoline Derivative 3 | HCT-116 (Colon) | Cytotoxicity | 72 | 23.39 | [13] |

| 7-Chloroquinoline Derivative 9 | HCT-116 (Colon) | Cytotoxicity | 72 | 21.41 | [13] |

| 7-Chloroquinoline Derivative 9 | MCF-7 (Breast) | Cytotoxicity | 72 | < 15.6 | [13] |

| 7-Chloroquinoline Derivative 9 | HeLa (Cervical) | Cytotoxicity | 72 | 21.41 | [13] |

| Hydrazone 16 | SR (Leukemia) | Growth Inhibition | 48 | 0.12 | [14] |

| Hydrazone 23 | NCI-60 Panel (Avg) | Growth Inhibition | 48 | 1.36 | [14] |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | Cytotoxicity | 48 | 7.5 | [15] |

| 2-phenylquinolin-4-amine | HT-29 (Colon) | Cytotoxicity | 48 | 8.12 | [15] |

| Sulfonyl N-oxide Derivative 73 | CCRF-CEM (Leukemia) | Cytotoxicity | 72 | 2.0 | [15] |

| Sulfonyl N-oxide Derivative 74 | CCRF-CEM (Leukemia) | Cytotoxicity | 72 | 1.8 | [15] |

Table 1: In Vitro Cytotoxicity and Growth Inhibition of Selected Chlorinated Quinolinones. IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are key metrics for assessing the potency of potential anticancer compounds.

| Compound | Organism | Test Type | LD50 / LC50 | Reference |

| Quinoline (Parent Compound) | Rat (Wistar) | Oral LD50 | 262 mg/kg | [16] |

| Quinoline (Parent Compound) | Rat (Sherman) | Oral LD50 | 460 mg/kg | [16] |

| Quinoline (Parent Compound) | Rabbit | Dermal LD50 | 590 mg/kg | [16] |

| 4,7-Dichloroquinoline | Not Available | Oral LD50 | Not Available | [5][14] |

| Quinolone Derivative 4 (In Silico) | Rat | Oral LD50 (Predicted) | 1258.9 mg/kg | [17] |

| Quinolone Derivative 5 (In Silico) | Rat | Oral LD50 (Predicted) | 199.5 mg/kg | [17] |

| Quinolone Derivative 4 | Daphnia magna | Acute Toxicity (LC50) | > 10 µM (Moderate Toxicity) | [17] |

| Quinolone Derivative 5 | Daphnia magna | Acute Toxicity (LC50) | < 10 µM (High Toxicity) | [17] |